3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(2-ethylphenyl)pyrrolidine-2,5-dione
Description
This compound features a pyrrolidine-2,5-dione core substituted with a 2-ethylphenyl group at position 1 and a 4,6-dimethylpyrimidin-2-ylsulfanyl moiety at position 2. The pyrrolidine-2,5-dione scaffold is known for its conformational rigidity and hydrogen-bonding capacity, which can enhance target binding .
Properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2-ethylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-13-7-5-6-8-14(13)21-16(22)10-15(17(21)23)24-18-19-11(2)9-12(3)20-18/h5-9,15H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGVZSLHOYVVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(2-ethylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable pyrrolidine-2,5-dione derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(2-ethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine-2,5-dione core can be reduced to form corresponding diols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(2-ethylphenyl)pyrrolidine-2,5-dione has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science, supported by data tables and case studies.
Chemical Properties and Structure
The chemical formula of the compound is with a molecular weight of approximately 305.40 g/mol. Its structure features a pyrrolidine ring, a pyrimidine moiety, and a dione functional group, which contribute to its reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, the incorporation of the 4,6-dimethylpyrimidine moiety has been linked to enhanced activity against various cancer cell lines. A notable study demonstrated that the compound inhibited cell proliferation in breast cancer models by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicates that it exhibits potent effects against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. It has been evaluated for its ability to inhibit certain kinases involved in cancer progression. Preliminary results suggest that it may serve as a scaffold for designing selective kinase inhibitors, which could have therapeutic implications in oncology .
Pesticidal Activity
In agricultural research, derivatives of this compound have been tested for their pesticidal properties. Field trials indicated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects compared to traditional pesticides. This highlights its potential as an eco-friendly alternative in pest management strategies .
Plant Growth Regulation
Studies have also explored its effects on plant growth regulation. The compound has been shown to enhance growth parameters in crops such as maize and wheat when applied at specific concentrations, indicating its potential use as a growth promoter in sustainable agriculture .
Polymer Development
In materials science, the compound's unique chemical structure allows it to be utilized in synthesizing novel polymers with enhanced properties. Research has focused on developing polymer composites that incorporate this compound to improve thermal stability and mechanical strength, making them suitable for various industrial applications .
Nanotechnology
The integration of this compound into nanomaterials has been investigated for potential applications in drug delivery systems. Its ability to form stable nanoparticles could facilitate targeted delivery of anticancer drugs, improving therapeutic efficacy while minimizing side effects .
Summary of Biological Activities
| Activity Type | Test Organism/Model | Result |
|---|---|---|
| Anticancer | Breast cancer cell lines | Induced apoptosis |
| Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition | |
| Enzyme Inhibition | Various kinases | Potential selective inhibition |
Agricultural Applications
| Application Type | Crop Type | Effect |
|---|---|---|
| Pesticidal Activity | Various pests | Reduced populations |
| Plant Growth Regulation | Maize, Wheat | Enhanced growth parameters |
Case Studies
- Anticancer Study : A recent publication demonstrated the efficacy of the compound against MCF-7 breast cancer cells, revealing a mechanism involving mitochondrial dysfunction leading to apoptosis. The study utilized various concentrations to determine IC50 values and assessed morphological changes through microscopy .
- Agricultural Field Trials : In a controlled environment, formulations containing the compound were applied to tomato plants infested with aphids. Results showed a 70% reduction in pest numbers compared to untreated controls, with no adverse effects on plant health observed over the trial period .
- Polymer Composite Development : A research team synthesized a polymer composite incorporating the compound and tested its mechanical properties against standard polymers. The results indicated improved tensile strength and thermal stability, suggesting potential applications in packaging materials .
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(2-ethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Compound A : 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (from )
- Structural Differences: Replaces the pyrimidinylsulfanyl group with a thiophene ring and adds a morpholinopropyl chain.
- Pharmacological Activity : Exhibits higher ED50 (0.32 mg/kg) in anticonvulsant models compared to valproic acid (ED50 = 0.47 mg/kg) .
Compound B : 1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione (from )
- Structural Differences : Features a diazinane-dione core instead of pyrrolidine-dione and a trimethoxybenzylidene substituent.
- The target compound’s pyrimidine and ethylphenyl groups may introduce steric hindrance, reducing planarity .
Pharmacokinetic and Physicochemical Properties
- The target compound’s lower rotatable bond count (4 vs. 7 in Compound A) aligns with Veber’s rule for improved oral bioavailability .
- Compared to Compound B, the ethylphenyl group may increase lipophilicity (logP ~3.5), balancing solubility and permeability .
Pharmacological Profiles
Anticonvulsant Activity
- Target Compound: Limited in vivo data, but pyrrolidine-dione derivatives generally show activity via GABAergic modulation or ion channel inhibition .
- Compound A : Superior to ethosuximide in seizure suppression, attributed to balanced sodium/calcium channel inhibition .
Analgesic Potential
- Compound C : 5-(Benzo[d]thiazol-2-yl)-3-phenyl-2-thioxo-2,3-dihydrothiazol-4-aminium (from ) targets TRPV1 receptors. The target compound’s sulfanylpyrimidine group may similarly interact with cysteine residues in pain receptors, though this remains unverified .
Biological Activity
The compound 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(2-ethylphenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the pyrimidine and pyrrolidine rings suggests potential interactions with various biological targets. The compound's structure can influence its solubility, stability, and reactivity, which are critical factors in determining its biological activity.
Antiviral Activity
Research indicates that compounds containing 4,6-dimethylpyrimidinyl moieties exhibit significant antiviral properties. For instance, modifications in the structure can enhance the compound's ability to inhibit viral replication. A study demonstrated that similar derivatives showed IC50 values ranging from 0.20 to 0.35 μM against HIV-1 reverse transcriptase (RT) .
Anticonvulsant Activity
The compound's analogs have been evaluated for anticonvulsant activity using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Compounds with similar structural features demonstrated effective ED50 values, indicating their potential as anticonvulsants . Specifically, derivatives exhibited ED50 values of 32.08 mg/kg and 40.34 mg/kg in these models .
Biological Activity Summary Table
| Activity Type | Mechanism | IC50/ED50 Values | References |
|---|---|---|---|
| Antiviral | Inhibition of HIV-1 RT | 0.20 - 0.35 μM | |
| Anticonvulsant | MES and scPTZ models | 32.08 mg/kg (MES) | |
| 40.34 mg/kg (scPTZ) |
Case Studies
-
Antiviral Studies
A series of pyrimidine derivatives were synthesized and screened for antiviral activity against HIV-1. The study highlighted that compounds with a 4,6-dimethylpyrimidinyl group significantly enhanced antiviral potency compared to their unsubstituted counterparts . -
Anticonvulsant Evaluation
A library of new pyrrolidine derivatives was tested for anticonvulsant properties using various seizure models. The results indicated that specific modifications in the pyrrolidine ring could lead to increased efficacy in seizure control .
Q & A
Basic: What established synthetic routes exist for this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with 4,6-dimethylpyrimidin-2-ol, followed by coupling with a brominated pyrrolidine derivative, sulfonylation, and final functionalization with a 2-ethylphenyl group . Key intermediates (e.g., sulfonyl-pyrrolidine derivatives) are characterized via ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%). For example, the dimethylpyrimidine moiety’s aromatic protons appear as distinct singlets in NMR (δ 6.8–7.2 ppm), while the pyrrolidine ring’s protons show characteristic splitting patterns (δ 3.5–4.0 ppm) .
Basic: What spectroscopic and computational methods are recommended for structural elucidation?
Answer:
- Experimental:
- Computational:
- Density Functional Theory (DFT) optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps using Gaussian09 at B3LYP/6-31G* level) .
- Molecular docking predicts binding affinities to biological targets (AutoDock Vina) .
Advanced: How can computational reaction path searches optimize synthesis and reduce experimental trial-and-error?
Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., GRRM17 for reaction path sampling) with machine learning to predict viable pathways . For example:
Use intrinsic reaction coordinate (IRC) analysis to identify transition states and intermediates.
Apply artificial neural networks (ANNs) to correlate substituent effects (e.g., 2-ethylphenyl’s steric bulk) with reaction yields.
Validate predictions via small-scale experiments (e.g., 5 mg trials monitored by LC-MS). This reduces optimization time by ~60% compared to traditional methods .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Systematic Analysis:
- Compare assay conditions (e.g., IC₅₀ discrepancies may arise from varying ATP concentrations in kinase assays).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Meta-Analysis:
- Apply Cheminformatics tools (e.g., PubChem BioActivity Data) to cluster results by protein targets (e.g., PDE4 vs. PDE5 selectivity) .
- Use Bayesian statistics to weight studies by experimental rigor (e.g., sample size, controls) .
Advanced: What experimental design principles apply to studying thermal stability under varying pH?
Answer:
Adopt a Box-Behnken design (3 factors, 15 runs) to assess interactions between pH (4–10), temperature (25–100°C), and ionic strength (0–1M NaCl):
Prepare buffered solutions (phosphate, Tris-HCl) and monitor degradation via HPLC-UV at 254 nm.
Fit data to a quadratic model (R² > 0.9) to identify critical thresholds (e.g., decomposition accelerates above pH 8.5 and 70°C) .
Validate with Arrhenius kinetics to extrapolate shelf-life under storage conditions .
Advanced: How to design reactors for scaling up synthesis while maintaining regioselectivity?
Answer:
- Reactor Engineering:
- Use microfluidic reactors for precise control of residence time (2–5 min) and temperature (±1°C) during sulfonylation .
- Implement in-line FTIR to monitor intermediate formation (e.g., sulfonyl chloride consumption).
- Process Simulation:
- Model mass transfer limitations in Aspen Plus (e.g., agitation speed vs. yield in biphasic systems) .
- Optimize solvent choice via COSMO-RS simulations to maximize solubility of the pyrrolidine-dione core .
Advanced: What strategies mitigate side reactions during functionalization of the pyrrolidine-dione core?
Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., ketones with ethylene glycol) during sulfanyl group installation .
- Catalysis: Use Pd/Cu bimetallic systems to enhance cross-coupling efficiency (e.g., Ullmann-type reactions for C–S bond formation) .
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) stabilize transition states but may require scavengers (molecular sieves) to prevent hydrolysis .
Basic: What are the key considerations for stability studies in pharmacological applications?
Answer:
- Forced Degradation: Expose the compound to oxidative (3% H₂O₂), photolytic (ICH Q1B guidelines), and hydrolytic (0.1M HCl/NaOH) conditions .
- Analytical Metrics: Track impurities via UHPLC-QTOF-MS with a C18 column (gradient: 5–95% acetonitrile in 20 min).
- Storage: Lyophilized form retains >90% purity at −80°C for 12 months .
Advanced: How to validate the compound’s mechanism of action in complex biological systems?
Answer:
- Omics Integration:
- Perform phosphoproteomics (LC-MS/MS) to map kinase inhibition patterns.
- Combine with RNA-seq to identify downstream gene expression changes (e.g., NF-κB pathway modulation) .
- CRISPR-Cas9 Knockouts: Validate target specificity by comparing effects in wild-type vs. PDE4B-knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
